molecular formula C11H15NO B13612804 (r)-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol

(r)-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol

Katalognummer: B13612804
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: SCDYHRTZTWKZDI-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-Amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a chiral amino alcohol derivative of indan, characterized by the molecular formula C11H15NO. This compound is of significant interest in medicinal chemistry research, particularly as a key synthetic intermediate or precursor in the development of novel therapeutics. Its structure, featuring both an ethanolamine group and the rigid, planar 2,3-dihydro-1H-indene (indan) ring system, makes it a valuable scaffold for constructing more complex, biologically active molecules. A prominent research application involves its role in the synthesis of potent and selective S1P1 receptor agonists, such as CYM-5442 . Agonists of the S1P1 receptor are investigated for their ability to induce lymphopenia, making them promising candidates for the treatment of autoimmune diseases like multiple sclerosis . The (R)-enantiomer is specifically targeted to achieve optimal interaction with the chiral environment of biological targets, which can be crucial for both binding affinity and reducing off-target effects. Furthermore, the indan core is a privileged structure in drug discovery, found in compounds inhibiting enzymes like monoamine oxidase (MAO) and arginase (ARG) . Research into arginase inhibitors is particularly relevant for immuno-oncology and diseases like Alzheimer's, where enzyme regulation is critical . The amino ethanol moiety can mimic natural amino acids or function as a metal-chelating group, which is instrumental in designing inhibitors for metalloenzymes . Researchers value this compound for its potential to contribute to the development of targeted therapies for cardiovascular, neurological, and oncological indications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans.

Eigenschaften

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

(2R)-2-amino-2-(2,3-dihydro-1H-inden-5-yl)ethanol

InChI

InChI=1S/C11H15NO/c12-11(7-13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11,13H,1-3,7,12H2/t11-/m0/s1

InChI-Schlüssel

SCDYHRTZTWKZDI-NSHDSACASA-N

Isomerische SMILES

C1CC2=C(C1)C=C(C=C2)[C@H](CO)N

Kanonische SMILES

C1CC2=C(C1)C=C(C=C2)C(CO)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Approach

The synthesis typically starts from 2,3-dihydro-1H-indene or its derivatives, involving key steps such as:

  • Protection of amine groups,
  • Formation of intermediates such as trifluoroacetamides,
  • Functional group transformations including alkylation and acylation,
  • Deprotection steps to yield the final amino alcohol.

Detailed Multi-Step Synthesis from Patent Literature

A comprehensive process is described in patent WO2003076387A2, which outlines the preparation of 2-aminoindan derivatives closely related to the target compound. The key steps include:

  • Protection and Formation of Trifluoroacetamide Intermediates:

    • The starting amine is protected by reaction with trifluoroacetic anhydride or similar reagents to form trifluoroacetamides.
    • Organic solvents such as esters of acetic acid (methyl acetate, ethyl acetate, isopropyl acetate), toluene, tetrahydrofuran, or dimethylformamide are used.
    • Reaction temperatures are controlled between -10 °C and 100 °C, with optimal ranges around 0 °C to 35 °C.
  • Acylation and Alkylation Steps:

    • The trifluoroacetamide intermediates undergo acylation with acetyl halides in the presence of Lewis acids (e.g., aluminum chloride) to introduce acetyl or ethyl groups at specific positions on the indane ring.
    • Reaction solvents include isopropyl acetate or ethanol, with temperatures maintained between 10 °C and 60 °C, preferably 20 °C to 30 °C.
  • Purification:

    • The crude products are purified by crystallization or filtration techniques.
    • Filtration is performed using polypropylene filter papers under suction.
    • Washing solvents include isopropyl acetate, ethanol, or mixtures thereof.
    • Drying is conducted under vacuum at 60-65 °C with nitrogen bleeding.
  • Yield and Physical Data:

    • The process yields compounds such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine monohydrochloride with yields around 89%.
    • Melting points exceed 250 °C, indicating high purity and crystallinity.

This process is adaptable for synthesizing the (R)-enantiomer by employing chiral resolution or enantioselective synthesis techniques during intermediate formation.

Alternative Synthetic Routes from Research Literature

Research articles focusing on 2-amino-2,3-dihydro-1H-indene derivatives provide synthetic schemes involving:

  • Protection of amino groups with tert-butyloxycarbonyl (Boc) groups,
  • Alkylation reactions to introduce substituents at the amino position,
  • Carbonyl-extrusion reactions to modify the indane ring,
  • Deprotection under acidic conditions to yield free amines,
  • Coupling reactions such as Buchwald–Hartwig amination to introduce complex substituents.

For example, a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were synthesized by:

  • Protecting amino intermediates with Boc groups,
  • Alkylating to form intermediates,
  • Carbonyl extrusion followed by acid-mediated deprotection,
  • Coupling with bromopyrimidine derivatives to form final compounds.

Though these methods are more focused on carboxamide derivatives, the initial steps involving amino alcohol formation are relevant and adaptable for (R)-2-Amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol synthesis.

Related Synthetic Strategies in Nucleoside Analogues

Indanyl nucleoside analogues synthesis involves similar indane ring functionalization, where the amino alcohol moiety is introduced through nucleophilic substitution or reductive amination of appropriate indanyl precursors. These methods emphasize stereochemical control and functional group compatibility, which are crucial for preparing the (R)-configured amino alcohol.

Data Tables Summarizing Key Preparation Parameters

Step Reagents/Conditions Solvents Temperature (°C) Yield (%) Notes
Protection of amine Trifluoroacetic anhydride or equivalent Methyl acetate, ethyl acetate, etc. 0 to 35 - Formation of trifluoroacetamide
Acylation/Alkylation Acetyl halide, Lewis acid (AlCl3) Isopropyl acetate, ethanol 20 to 30 - Introduces acetyl/ethyl groups
Purification Crystallization, filtration Isopropyl acetate, ethanol Ambient 89 High purity product
Deprotection Acidic hydrolysis (HCl) - Ambient - Removes protecting groups

Research Outcomes and Analytical Data

  • The synthetic routes yield compounds with high stereochemical purity, as confirmed by melting points above 250 °C and chromatographic purity.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the structure and substitution pattern.
  • High-resolution mass spectrometry (HRMS) validates molecular weights.
  • Optical rotation measurements confirm the (R)-configuration of the final product.
  • Chromatographic techniques (HPLC) demonstrate purity levels exceeding 95% for the final amino alcohol derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its chiral nature allows for the exploration of enantioselective processes and the development of enantiomerically pure drugs .

Medicine

In medicinal chemistry, ®-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(2,3-dihydro-1h-inden-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the indane moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares (R)-2-Amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol with analogous compounds, highlighting key structural differences and biological implications:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity/Notes Reference
(R)-2-Amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol C₁₁H₁₅NO 177.24 Amino, ethanol, dihydroindenyl Potential kinase inhibitor; stereospecific activity inferred from R-configuration
(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid C₈H₉NO₃ 167.16 Amino, acetic acid, hydroxyphenyl Structural analog in penicilloic acid derivatives; lacks dihydroindenyl group
GDC-0879 (kinase inhibitor) C₁₉H₁₉N₃O₂ 321.38 Hydroxyimino, pyridinyl, dihydroindenyl Potent B-Raf kinase inhibitor; dihydroindenyl enhances hydrophobic binding
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol C₁₂H₁₆O 176.25 Propanol, dihydroindenyl Structural analog with extended alkyl chain; no amino group reduces polarity
(1R)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol C₁₁H₁₄O 162.23 Ethanol, dihydroindenyl Lacks amino group; likely lower target specificity
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.21 Acetic acid, indole Different aromatic system (indole vs. dihydroindene); acidic properties

Key Observations

Role of the Dihydroindenyl Group: The 2,3-dihydro-1H-inden-5-yl moiety is a common feature in (R)-2-Amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol and GDC-0878. This bicyclic aromatic system likely facilitates hydrophobic interactions with target proteins, as evidenced by GDC-0879’s efficacy in B-Raf kinase inhibition .

Impact of the Amino Group: The primary amine in the target compound distinguishes it from non-amino analogs like (2R)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-ol .

Stereochemical Considerations :
The R-configuration in the target compound suggests stereospecific activity, analogous to enantiomer-dependent effects observed in kinase inhibitors like GDC-0879 .

Functional Group Variations: GDC-0879: Incorporates a pyridinyl-pyrazole scaffold, which broadens its interaction profile with kinase active sites . (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid: Replaces dihydroindenyl with a hydroxyphenyl group, altering solubility and target selectivity .

Pharmacological and Physicochemical Properties

  • Solubility: The amino and hydroxyl groups in the target compound improve aqueous solubility compared to purely hydrophobic analogs like (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol .
  • Bioavailability : The smaller molecular weight (177.24 g/mol) compared to GDC-0879 (321.38 g/mol) may enhance membrane permeability .
  • Metabolic Stability: The absence of ester or imino groups (cf. GDC-0879) could reduce susceptibility to hydrolysis, improving metabolic stability.

Biologische Aktivität

(R)-2-Amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, also known by its CAS number 1213587-62-2, is a chiral amino alcohol with potential therapeutic applications. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.

PropertyValue
Molecular FormulaC11_{11}H15_{15}N
Molecular Weight177.247 g/mol
Purity98%

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various compounds derived from indane structures, including (R)-2-Amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol. A study evaluating monomeric alkaloids reported that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.0048E. coli
(R)-2-Amino-2-(2,3-dihydro...)TBDTBD

Antifungal Activity

The compound's antifungal properties have also been investigated, with promising results against various fungal strains. The study indicated that certain derivatives showed effective inhibition of fungal growth with MIC values ranging from 0.0048 to 0.039 mg/mL against Candida albicans .

Table 2: Antifungal Activity of Related Compounds

CompoundMIC (mg/mL)Target Fungi
Compound C0.0195C. albicans
Compound D0.0098B. mycoides
(R)-2-Amino-2-(2,3-dihydro...)TBDTBD

Anticancer Activity

In vitro studies have demonstrated that (R)-2-Amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol exhibits anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and liver cancer cells HepG2. The IC50_{50} values for these cell lines were reported between 4.98 and 14.65 μM, indicating a moderate level of efficacy .

Table 3: Anticancer Activity Against Various Cell Lines

Cell LineIC50_{50} (μM)
MDA-MB-2314.98 - 14.65
HepG2TBD

Case Studies

  • Study on Indane Derivatives : A comprehensive evaluation of indane derivatives revealed that compounds with similar structures to (R)-2-Amino-2-(2,3-dihydro...) displayed enhanced cytotoxicity in various cancer models, suggesting a structure–activity relationship that could be exploited for drug development .
  • Microtubule Assembly Inhibition : Further investigations into the mechanism of action found that certain derivatives could destabilize microtubule assembly at concentrations as low as 20 μM, leading to apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. How can researchers synthesize (R)-2-Amino-2-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol with high enantiomeric purity?

  • Methodology :

  • Use chiral catalysts (e.g., Ru-BINAP complexes) or chiral auxiliaries in asymmetric hydrogenation or reductive amination to ensure stereochemical control .
  • Purify enantiomers via chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to achieve >99% enantiomeric excess .
  • Validate purity using polarimetry or circular dichroism (CD) spectroscopy to confirm the (R)-configuration .

Q. What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodology :

  • NMR : Assign protons and carbons using ¹H/¹³C NMR, focusing on the indenyl ring (δ 6.8–7.2 ppm for aromatic protons) and the chiral center’s splitting patterns .
  • X-ray crystallography : Solve the crystal structure using SHELX software (SHELXL for refinement) to unambiguously confirm stereochemistry and intermolecular interactions .
  • Chiral HPLC : Compare retention times with known standards to verify enantiopurity .

Q. How can researchers assess the compound’s solubility and stability in biological buffers?

  • Methodology :

  • Measure solubility via shake-flask method in PBS (pH 7.4) or DMEM at 25°C and 37°C, using UV-Vis spectroscopy for quantification .
  • Conduct stability studies under oxidative (H₂O₂) and hydrolytic (acidic/basic) conditions, monitoring degradation via LC-MS .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s inhibition of kinase signaling pathways?

  • Methodology :

  • In vitro kinase assays : Use recombinant B-Raf or DDR1 kinases with ATP-Glo™ luminescence assays to measure IC₅₀ values. Include positive controls (e.g., GDC-0879 for B-Raf) .
  • Pharmacodynamic (PD) markers : Quantify phosphorylated MEK1 (pMEK1) inhibition in A375 melanoma xenografts using ELISA or Western blot, correlating plasma concentrations with tumor growth stasis (threshold: >60% pMEK1 inhibition) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO energies and electrostatic potential surfaces (B3LYP/6-31G(d,p) basis set) to identify reactive sites .
  • Molecular docking : Use AutoDock Vina to simulate binding to DDR1 or B-Raf kinases, focusing on hydrogen bonding (NH/OH groups) and halogen interactions (if applicable) .

Q. What strategies resolve contradictions in bioactivity data across cell lines or assays?

  • Methodology :

  • Orthogonal assays : Compare results from cell viability (MTT), colony formation, and caspase-3 activation assays to distinguish cytotoxic vs. cytostatic effects .
  • PK/PD modeling : Integrate pharmacokinetic data (plasma half-life, Cmax) with tumor growth inhibition using indirect response models to identify confounding factors (e.g., efflux pumps) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.